molecular formula C8H8N4O B11806363 (1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone

(1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone

Cat. No.: B11806363
M. Wt: 176.18 g/mol
InChI Key: WTVKVPALKUKXNM-UHFFFAOYSA-N
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Description

(1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone is a heterocyclic compound that contains both imidazole and pyrazole rings. These rings are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone typically involves the reaction of imidazole and pyrazole derivatives under specific conditions. One common method involves the use of acylation reagents to introduce the methanone group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Imidazol-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone is unique due to its combination of imidazole and pyrazole rings, which provides a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

imidazol-1-yl-(1-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C8H8N4O/c1-11-4-2-7(10-11)8(13)12-5-3-9-6-12/h2-6H,1H3

InChI Key

WTVKVPALKUKXNM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)N2C=CN=C2

Origin of Product

United States

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